1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine
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Overview
Description
1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine typically involves the reaction of 3,5-dibromobenzyl bromide with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Dibromobenzyl bromide: Shares the dibromo-benzyl moiety but lacks the piperidine ring and fluorine atoms.
4,4-Difluoropiperidine: Contains the difluoro-piperidine structure but lacks the dibromo-benzyl group.
Uniqueness: 1-(3,5-Dibromo-benzyl)-4,4-difluoro-piperidine is unique due to the combination of bromine and fluorine atoms attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2F2N/c13-10-5-9(6-11(14)7-10)8-17-3-1-12(15,16)2-4-17/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLNPBTALJYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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